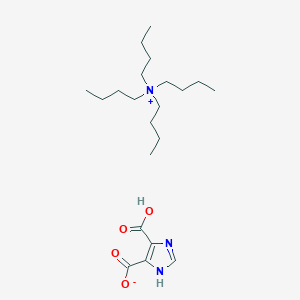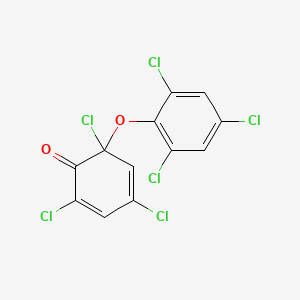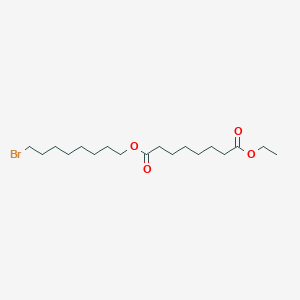
8-Bromooctyl ethyl octanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromooctyl ethyl octanedioate is an organic compound with the molecular formula C18H33BrO4. It is a brominated ester that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromooctyl ethyl octanedioate typically involves a multi-step process:
Substitution Reaction: The initial step involves the substitution reaction of 1,6-dibromohexane with diethyl malonate to form 2-(6-bromohexyl) diethyl malonate.
Ester Hydrolysis and Decarboxylation: The intermediate compound undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.
Esterification: Finally, the 8-bromooctanoic acid is esterified with absolute ethyl alcohol to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
- Using readily available raw materials such as 1,6-dibromohexane and diethyl malonate.
- Employing efficient reaction conditions to minimize side reactions.
- Implementing purification steps to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromooctyl ethyl octanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, making it a versatile intermediate.
Esterification and Hydrolysis: The ester functional group can undergo esterification and hydrolysis reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Acid or base catalysts are often used in esterification and hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate (oxidizing) and lithium aluminum hydride (reducing) are used in respective reactions
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Hydrolysis of the ester group yields 8-bromooctanoic acid and ethanol.
Oxidation and Reduction Products: These reactions yield corresponding oxidized or reduced forms of the compound
Aplicaciones Científicas De Investigación
8-Bromooctyl ethyl octanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving brominated compounds and their biological activities.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 8-Bromooctyl ethyl octanedioate involves its reactivity due to the bromine atom. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-1-octanol: A brominated alcohol with similar reactivity.
8-Bromooctanoic acid: The acid form of the compound, used in similar applications.
8-Bromo-1-octylamine: A brominated amine with comparable chemical properties
Uniqueness
8-Bromooctyl ethyl octanedioate is unique due to its ester functional group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in various organic synthesis processes .
Propiedades
Número CAS |
821015-82-1 |
|---|---|
Fórmula molecular |
C18H33BrO4 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
8-O-(8-bromooctyl) 1-O-ethyl octanedioate |
InChI |
InChI=1S/C18H33BrO4/c1-2-22-17(20)13-9-5-6-10-14-18(21)23-16-12-8-4-3-7-11-15-19/h2-16H2,1H3 |
Clave InChI |
BWEYUZOLPRCJLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCC(=O)OCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


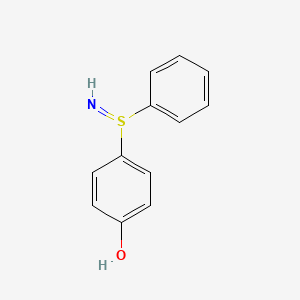
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)
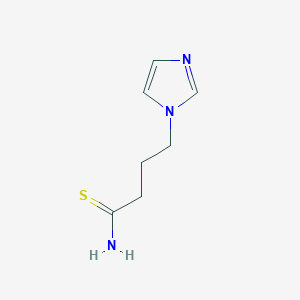
![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
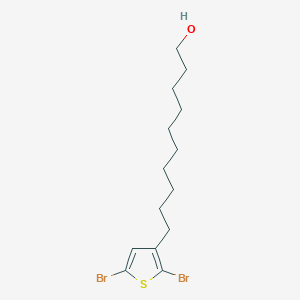
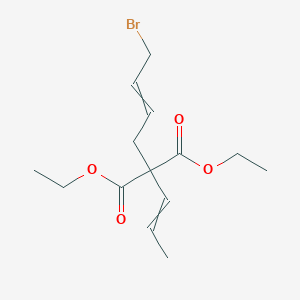
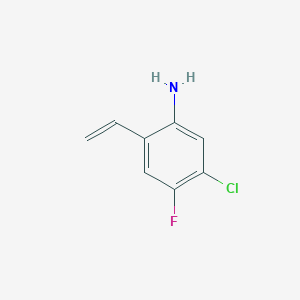



![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)
